PEAQX tetrasodium hydrate, also known as NVP-AAM077, is a potent antagonist of the N-methyl-D-aspartate receptor, specifically targeting the GluN2A subunit. This compound is notable for its high selectivity, exhibiting over a 100-fold preference for GluN2A-containing receptors compared to GluN2B receptors. It is primarily utilized in scientific research to study neurological processes and potential therapeutic applications in conditions such as epilepsy and neurodegenerative diseases.
PEAQX tetrasodium hydrate is synthesized from various organic compounds and is commercially available from suppliers like R&D Systems and Tocris Bioscience. The compound's chemical structure is defined by its complex molecular formula: C₁₇H₁₃BrN₃Na₄O₅P, with a molecular weight of approximately 542.14 g/mol .
This compound falls under the category of pharmacological agents specifically designed as NMDA receptor antagonists. Its classification is crucial for understanding its mechanism of action and potential applications in neuroscience.
The synthesis of PEAQX tetrasodium hydrate involves several steps that include the reaction of specific organic precursors under controlled conditions. The detailed synthetic route typically includes:
The synthesis requires careful control of temperature and pH to ensure high yields and purity. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are employed to assess purity levels, which are typically ≥98% for research-grade materials .
PEAQX tetrasodium hydrate primarily acts as an antagonist at NMDA receptors, inhibiting their activity by blocking ion flow through the receptor channel upon glutamate binding. This inhibition can lead to anticonvulsant effects in various animal models.
The compound's IC50 values indicate its potency; it shows an IC50 of 8 nM for GluN2A receptors and higher values for GluN2B receptors, demonstrating its selectivity .
The mechanism of action involves competitive inhibition at the NMDA receptor site, specifically targeting the GluN2A subunit. Upon administration, PEAQX displaces glutamate from its binding site, preventing receptor activation and subsequent calcium influx into neurons.
Research indicates that this antagonistic action can modulate synaptic plasticity and has implications in conditions characterized by excessive glutamatergic activity, such as epilepsy .
PEAQX tetrasodium hydrate has significant applications in scientific research, particularly in:
CAS No.: 16871-71-9
CAS No.: 108294-53-7
CAS No.:
CAS No.: 1824353-95-8
CAS No.: 946349-58-2